molecular formula C12H13NO B8604918 6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one CAS No. 475156-74-2

6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one

Cat. No. B8604918
M. Wt: 187.24 g/mol
InChI Key: VHHIGNHRQATOES-UHFFFAOYSA-N
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Patent
US08846657B2

Procedure details

To a stirred solution of 2-bromocyclopent-2-enone (1.00 g, 6.21 mmol) in H2O (25 mL), tetrabutylammonium bromide (400 mg, 1.24 mmol) and benzyl amine (790 mg, 7.45 mmol) were added at room temperature. The reaction mixture was stirred for 24 hours and then extracted with EtOAc (100 mL). The organic layer was separated, washed with brine, and dried over anhydrous Na2SO4, filtered and concentrated in vacuo. Purification of the residue on a silica gel column with 0 to 30% EtOAc/Hexanes afforded 6-benzyl-6-azabicyclo[3.1.0]hexan-2-one. MS ESI calc'd. for C12H13NO [M+H]+ 188. found 188.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:7])[CH2:4][CH2:5][CH:6]=1.[CH2:8]([NH2:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:8]([N:15]1[CH:2]2[CH:6]1[CH2:5][CH2:4][C:3]2=[O:7])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(CCC1)=O
Name
Quantity
790 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue on a silica gel column with 0 to 30% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CCC(C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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